tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Description

Chemical Structure and Functionality

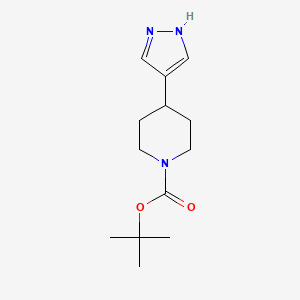

The compound tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 1-position with a tert-butyl carbamate (Boc) protecting group and at the 4-position with a 1H-pyrazole heterocycle. The Boc group enhances solubility and stability during synthetic processes, while the pyrazole moiety provides hydrogen-bonding and π-π stacking capabilities, making it a versatile intermediate in medicinal chemistry for kinase inhibitors, antiviral agents, and GPCR-targeted drugs .

Synthesis and Applications

This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Its pyrazole ring is often functionalized further to optimize bioactivity, as seen in kinase inhibitor development .

Properties

IUPAC Name |

tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPSFSOMUZBHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc group is cleaved under acidic conditions to yield the free piperidine amine, enabling further functionalization.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| TFA (2 ml) in CH₂Cl₂ (4 ml), 2h at RT | Removal of Boc group to form piperidine hydrochloride | 77% |

Mechanism : Protonation of the Boc group’s carbonyl oxygen by TFA initiates cleavage, releasing CO₂ and tert-butanol. The resulting piperidine amine is stabilized as its trifluoroacetate salt .

Functionalization of the Pyrazole Ring

The pyrazole’s 4-position is linked to piperidine, but available positions (1, 3, 5) can undergo electrophilic substitution or cross-coupling after halogenation.

Halogenation for Cross-Coupling

While direct halogenation data for this compound is limited, analogous bromination of pyrazole derivatives provides insights:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromopyrazole | NaH (60% in mineral oil), DMF, 100°C, 12h | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | 45–58% |

Note : Bromination at pyrazole positions 3 or 5 could enable Suzuki-Miyaura or cyanation reactions, as demonstrated for related compounds .

Cyanation via Palladium Catalysis

A brominated pyrazole intermediate undergoes cyanation under Pd catalysis:

Piperidine Ring Modifications

After Boc deprotection, the piperidine amine participates in classic amine reactions:

| Reaction Type | Example Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetylpiperidine derivative | Prodrug synthesis |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperidine derivative | Bioactive intermediate |

Stability and Compatibility

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. It is utilized as a building block for constructing complex molecules, particularly in medicinal chemistry. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Synthetic Routes

The synthesis typically begins with tert-butyl 4-hydroxypiperidine-1-carboxylate. Various synthetic methods can be employed, including multi-step reactions that optimize yield and purity for large-scale production .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| Multi-step synthesis | 49.9 | Controlled conditions with catalysts |

Biological and Medicinal Research

Pharmacological Properties

Research indicates that this compound may possess pharmacological properties that are beneficial for drug development. It has been investigated for its potential to target specific enzymes or receptors, which can lead to the development of new therapeutic agents .

Case Study: Antimicrobial Activity

In studies focusing on tuberculosis, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis. Modifications to the pyrazole moiety have been explored to enhance metabolic stability and reduce cytotoxicity while retaining antimicrobial potency .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural properties make it suitable for designing new materials with specific functionalities .

Material Science

The compound's versatility extends to material science, where it can be incorporated into polymers or other materials to impart desirable properties such as increased strength or chemical resistance .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

Functionalized Pyrazole Derivatives

Complex Pharmacophores with Extended Scaffolds

Key Research Findings

Bioactivity Modulation: The 4-aminopyrazole derivative () exhibits improved solubility (logP ~1.2) compared to the parent compound (logP ~2.5), enhancing bioavailability in aqueous environments . Bromine or iodine substitutions () facilitate cross-coupling reactions, enabling late-stage diversification in drug discovery .

Structural Insights :

- Pyridine-containing analogues () show stronger metal-coordination properties, making them candidates for metalloenzyme inhibition .

- Bulky substituents (e.g., indole in ) reduce off-target interactions but may lower cell permeability due to increased molecular weight (>300 g/mol) .

Synthetic Utility :

- The Boc group in all derivatives simplifies purification via acid-labile cleavage, a common strategy in peptide and small-molecule synthesis .

Biological Activity

Tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 278798-15-5

- Molecular Weight : 234.30 g/mol

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and inflammatory pathways. Its pyrazole moiety is known to enhance binding affinity and selectivity towards specific targets, making it a candidate for further investigation in drug development.

2. Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators, potentially useful in treating conditions like arthritis. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis, relevant for neurodegenerative diseases. |

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent. |

3. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the piperidine and pyrazole structures in modulating the biological activity of the compound. Variations in substituents on these rings can significantly influence potency and selectivity:

- Piperidine Ring Modifications : Alterations in the piperidine structure can enhance receptor binding.

- Pyrazole Substituents : Different substituents on the pyrazole ring have been shown to affect anti-inflammatory and neuroprotective activities.

Case Study 1: Neuroprotective Effects

A study conducted by Mohsin et al. (2020) investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated a significant reduction in neuronal cell death and improvement in motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anti-inflammatory Activity

In another study, researchers evaluated the anti-inflammatory properties of the compound using an LPS-induced inflammation model. The findings demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its efficacy in mitigating inflammatory responses.

Q & A

Q. What are the recommended safety protocols when handling tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate?

Methodological Answer:

- Respiratory Protection: Use NIOSH-certified P95 respirators for minor exposures; upgrade to OV/AG/P99 or ABEK-P2 filters for higher concentrations .

- Skin/Eye Protection: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure eyewash stations and emergency showers are accessible .

- Storage: Store in a cool, dry environment away from strong oxidizers to prevent hazardous reactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Multi-Step Synthesis: Begin with piperidine core functionalization. For example:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural characterization?

Methodological Answer:

- Cross-Validation: Compare NMR (e.g., H, C) and X-ray crystallography data. Use SHELXL for refining crystallographic models to resolve bond-length/bond-angle mismatches .

- Density Functional Theory (DFT): Perform computational modeling (e.g., Gaussian 16) to predict conformational preferences and validate experimental data .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) for coupling efficiency .

- Solvent Optimization: Replace DMF with THF in Boc protection steps to reduce side-product formation .

- In-Line Analytics: Use LC-MS to monitor reaction progress and identify bottlenecks (e.g., incomplete deprotection) .

Q. What role does this compound play in structure-based kinase inhibitor design?

Methodological Answer:

- Scaffold Utility: The piperidine-pyrazole core serves as a rigid backbone for targeting ATP-binding pockets in kinases (e.g., ALK inhibitors).

- Structure-Activity Relationship (SAR): Modify substituents at the pyrazole N1 position to enhance binding affinity (e.g., fluorophenyl groups improve hydrophobic interactions) .

Q. How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Analyze degradation products via HPLC-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (typically >150°C for Boc-protected derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in different solvent systems?

Methodological Answer:

- Controlled Replication: Repeat reactions in anhydrous vs. hydrated solvents (e.g., CHCl vs. DMSO) to isolate moisture-sensitive steps .

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track reaction rates and intermediate stability .

Crystallography & Computational Tools

Q. What software is recommended for refining the crystal structure of this compound?

Methodological Answer:

- SHELX Suite: Use SHELXL for least-squares refinement and SHELXE for phase extension in twinned crystals .

- Visualization: Generate ORTEP-3 diagrams to validate thermal ellipsoids and hydrogen-bonding networks .

Application in Drug Discovery

Q. How is this compound utilized in kinase inhibitor development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.